Dexmedetomidine
Overview
Description
Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist used primarily for its sedative and analgesic properties. It is commonly employed in clinical settings for sedation during various procedures and in intensive care units. This compound is known for its ability to provide sedation without significant respiratory depression, making it a valuable alternative to other sedatives .
Mechanism of Action
Target of Action
Dexmedetomidine is a highly selective α2 adrenergic receptor agonist . The α2 adrenergic receptors are the primary targets of this compound . These receptors play a crucial role in sedation, analgesia, and anxiolysis .
Mode of Action
This compound interacts with its targets, the α2 adrenergic receptors, leading to sedation and analgesia . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep . Unique to this compound, patients remain easily rousable and cooperative .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate ferroptosis and the α2-adrenergic receptor/Keap1/Nrf2/HO-1 pathway . It also impacts the PI3K/Akt/mTOR pathway, which plays a crucial role in alleviating autophagy and protecting the blood-brain barrier . Furthermore, this compound can reduce glutamate content after cerebral ischemia and increase gamma aminobutyric acid content, indicating that it might exert its neuroprotective effects by downregulating excitatory neurotransmitters and upregulating inhibitory neurotransmitters .
Pharmacokinetics
This compound is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in this compound pharmacokinetics has been described, especially in the intensive care unit population . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on this compound pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of programmed cell death, autophagy and fibrosis, alleviation of inflammatory response, endothelial dysfunction and microcirculatory derangements, improvement of mitochondrial dysregulation, hemodynamics, and arrhythmias . This compound also inhibits H/R-induced activation of inflammasome in myocardial fibroblasts and increases the viability of co-cultured cardiomyocytes, thereby generating a cardioprotective effect .
Action Environment
Environmental factors such as the patient’s liver function can influence the action, efficacy, and stability of this compound . The liver is involved in the pharmacokinetics of this compound, so this drug should be administered with caution in patients with liver impairment . Moreover, this compound’s effects can be influenced by the patient’s body size, plasma albumin levels, and cardiac output .
Biochemical Analysis
Biochemical Properties
Dexmedetomidine is a new-generation, highly selective α2 adrenergic receptor agonist . It has a large number of advantages, including its sedative and analgesic properties, its ability to inhibit sympathetic nerves, its reduced anesthetic dosage, its hemodynamic stability, its mild respiratory depression abilities, and its ability to improve postoperative recognition .
Cellular Effects
This compound has been shown to offer a beneficial pharmacological profile, with sedation which parallels natural sleep, sympatholysis, and anesthetic-sparing effect without relevant respiratory depression . In addition, there is increasing evidence supporting its organ protective effects against ischemic and hypoxic injury . This compound can regulate cellular immunity, suppress the inflammatory response in the tissues and enhance the immune function of patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through activation of α2-adrenergic receptors . This leads to both sedation and analgesia, with negligible respiratory and cardiovascular side effects . It has been suggested that this compound could reduce the apoptosis of nerve cells in patients with brain injury caused by oxidative stress through the proliferator-activated receptor-gamma coactivator 1α (PGC-1α) pathway .
Temporal Effects in Laboratory Settings
This compound has a complex biphasic effect on blood pressure. At low concentrations, this compound induces hypotension by activating central nervous system receptors. At high concentrations, this compound induces hypertension by activating peripheral vascular smooth muscle receptors .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease intraoperative vasopressor use and improve 28-day mortality . Given the small sample size, a larger prospective study should be undertaken to confirm these findings .
Metabolic Pathways
This compound is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in this compound pharmacokinetics has been described, especially in the intensive care unit population .
Transport and Distribution
This compound is rapidly distributed via the bloodstream with a short half-life (distribution for 6 min and elimination for 2 h), and is mainly metabolized in the liver through N-glucuronidation, N-methylation, and cytochrome P450 (CYP; primarily CYP2A6) enzymes .
Subcellular Localization
This compound acts on subcortical areas of the brain and does not bind to the GABA receptors . It preserves epileptiform activity in children with seizure disorders, facilitating localization and identification of seizure foci .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexmedetomidine is synthesized from 2,3-dimethylphenylacetonitrile through a series of chemical reactions. The synthesis involves the following steps:
Grignard Reaction: 2,3-dimethylphenylacetonitrile reacts with a Grignard reagent to form an intermediate.
Hydrolysis: The intermediate undergoes hydrolysis to yield 2,3-dimethylphenylacetic acid.
Cyclization: The acid is then cyclized to form an imidazole ring, resulting in medetomidine.
Chiral Resolution: Medetomidine is resolved into its enantiomers using tartaric acid, and the desired enantiomer is this compound
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated as this compound hydrochloride for medical use .
Chemical Reactions Analysis
Types of Reactions
Dexmedetomidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Dexmedetomidine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alpha-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Employed in veterinary medicine for sedation and analgesia in animals.
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used for hypertension and sedation.
Tizanidine: Used as a muscle relaxant and has similar sedative properties.
Guanfacine: Primarily used for attention deficit hyperactivity disorder (ADHD) and has sedative effects.
Uniqueness of Dexmedetomidine
This compound is unique due to its high selectivity for alpha-2 adrenergic receptors, which results in minimal respiratory depression compared to other sedatives. Its ability to provide sedation that closely resembles natural sleep, along with its analgesic and anxiolytic properties, makes it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873388 | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, 1.74e-01 g/L | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate. | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
113775-47-6 | |
Record name | Dexmedetomidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113775-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmedetomidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmedetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmedetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXMEDETOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dexmedetomidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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